1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine-2,6-dione core, which is substituted with a phenylthiazolylmethyl group and a thiophenyl group, making it a molecule of significant interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine-2,6-dione Core: This core structure is typically synthesized through a cyclization reaction involving appropriate diketone precursors.
Final Coupling: The final step involves coupling the phenylthiazole and thiophenyl groups to the piperidine-2,6-dione core under basic or acidic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione: shares similarities with other thiazole and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various research applications, from drug design to material science.
Biological Activity
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its therapeutic potential.
Molecular Formula: C19H16N2O2S2
Molecular Weight: 368.5 g/mol
CAS Number: 1396747-45-7
The compound features a piperidine core with attached thiazole and thiophene groups, contributing to its unique biological properties. The thiazole moiety is particularly noteworthy for its role in enhancing the compound's activity against various biological targets.
Biological Activity Overview
Research indicates that compounds with thiazole and piperidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Derivatives of thiazole have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: Studies have demonstrated the cytotoxic effects of similar compounds on cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
- Analgesic Effects: Some derivatives have been noted for their pain-relieving properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological outcomes.
Key Mechanisms Identified:
- Cell Cycle Arrest: Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases.
- Apoptosis Induction: The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
- Oxidative Stress: Some studies suggest that oxidative stress plays a role in the cytotoxicity observed in cancer cells treated with thiazole derivatives.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Compound Name | Activity Type | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|---|
Compound A | Anticancer | MCF-7 | 10.10 | |
Compound B | Antimicrobial | E. coli | 5.36 | |
Compound C | Analgesic | Pain Model | Not specified |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring: Utilizing Hantzsch thiazole synthesis.
- Introduction of Phenyl Group: Achieved through Friedel-Crafts acylation.
- Cyclization to Piperidine Core: Involves reactions with diketone precursors.
Properties
IUPAC Name |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17-9-14(16-7-4-8-24-16)10-18(23)21(17)11-15-12-25-19(20-15)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQIACACAMZZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.